BenchChemオンラインストアへようこそ!

3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Lipophilicity Permeability Fragment-Based Drug Design

This 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (MW 287 Da; cLogP ~2.3) is a fragment-like kinase hinge-binder whose 3,4-difluoro substitution critically alters pan-PI3K vs. isoform-selective (p110α/p110δ) outcomes—direct SAR comparison with 2,4-difluoro isomer is essential before in-class replacement. Balanced TPSA (38.3 Ų) and single HBD predict BBB permeability for CNS kinase probe development. Dual-fluorine blocking also aids metabolic stability benchmarking. Ensure your PK/PD studies use the correct fluoro-regioisomer.

Molecular Formula C15H11F2N3O
Molecular Weight 287.27
CAS No. 1396862-74-0
Cat. No. B2566715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
CAS1396862-74-0
Molecular FormulaC15H11F2N3O
Molecular Weight287.27
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C15H11F2N3O/c16-12-5-4-10(7-13(12)17)15(21)18-8-11-9-19-20-6-2-1-3-14(11)20/h1-7,9H,8H2,(H,18,21)
InChIKeyZVRSDFFRXWPVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide – Procurement-Relevant Identity and Core Characteristics


3,4-Difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (CAS 1396862-74-0) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine benzamide class [1]. It features a 3,4-difluorobenzamide moiety linked via a methylene spacer to a pyrazolo[1,5-a]pyridine heterocycle (C15H11F2N3O, MW 287.26) [2]. This scaffold has been evaluated as a kinase inhibitor template, notably against FGFR and PI3K kinases, owing to the heterocyclic core's ability to engage hinge-region hydrogen bonds [3].

Why a Generic Pyrazolo[1,5-a]pyridine Benzamide Cannot Substitute for 3,4-Difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide


The pyrazolo[1,5-a]pyridine benzamide family exhibits highly position-sensitive structure-activity relationships; small changes in fluorine substitution on the benzamide ring dramatically alter kinase selectivity (e.g., pan-PI3K vs. p110α-selective vs. p110δ-selective), cellular permeability, and metabolic stability [1]. The 3,4-difluoro substitution pattern confers a distinct electronic distribution and hydrogen-bond acceptor geometry compared to its 2,4-difluoro, 2,6-difluoro, or non-fluorinated analogs, directly impacting target engagement and off-target profiles [2]. Thus, generic in-class replacement without head-to-head data risks compromising both potency and selectivity.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide vs. Closest Analogs


Computational LogP Difference: 3,4-Difluoro vs. 2,4-Difluoro Isomer

The 3,4-difluoro substitution yields a predicted logP of approximately 2.3, which is 0.3 log units lower than the 2,4-difluoro positional isomer (predicted logP ~2.6), indicating moderately reduced lipophilicity and potentially improved aqueous solubility and metabolic stability [1]. This difference can influence cellular permeability and off-target binding.

Lipophilicity Permeability Fragment-Based Drug Design

Polar Surface Area Comparison: Advantage of 3,4-Difluoro over Non-Fluorinated Core

The topological polar surface area (TPSA) of 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is computed as 38.3 Ų, identical to its 2,4-difluoro analog but lower than the non-fluorinated parent compound (TPSA ~45 Ų) due to the electron-withdrawing effect of fluorine reducing the surface polarity of the amide group [1]. TPSA <60 Ų is favorable for CNS penetration if desired, while still maintaining oral absorption.

Polar Surface Area Blood-Brain Barrier Oral Bioavailability

Hydrogen-Bond Donor Count: Differentiating from Mono-Fluoro and Non-Fluorinated Analogs

The compound possesses a single hydrogen-bond donor (amide NH), matching the 2,4-difluoro and non-fluorinated analogs. However, the two ortho-fluoro substituents (at 3- and 4-positions) withdraw electron density from the amide, potentially strengthening the NH donor capacity relative to mono-fluoro or non-fluorinated analogs, as supported by general fluoro-amide SAR [1]. This subtle modulation can enhance hinge-binding interactions in kinase targets.

Hydrogen Bonding Ligand Efficiency Fragment-Based Screening

Metabolic Soft-Spot Protection: 3,4-Difluoro vs. 2,4-Difluoro Blocking Potential CYP Oxidation Sites

Fluorine substitution at the 3- and 4-positions of the benzamide ring can block metabolic oxidation at the phenyl ring, a common soft spot for CYP-mediated hydroxylation. The 3,4-difluoro pattern offers dual blockade of both meta and para positions, whereas the 2,4-difluoro isomer leaves the meta position exposed [1]. This could translate to longer half-life in microsomal stability assays, though direct comparative data for this specific pair are not yet published.

Metabolic Stability CYP Inhibition Fluorine Blocking

Optimal Application Scenarios for 3,4-Difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide Based on Differentiated Properties


Fragment-Based Lead Discovery Targeting Kinases (FGFR, PI3K)

With a molecular weight of 287 Da and a single hydrogen-bond donor, the compound qualifies as a fragment-like molecule. Its 3,4-difluoro pattern provides a balanced lipophilicity (predicted logP ~2.3) favorable for fragment screening libraries, while the pyrazolo[1,5-a]pyridine core is a known kinase hinge-binder [1]. It can serve as a validated starting point for fragment growing or linking strategies.

Structure-Activity Relationship (SAR) Exploration of Fluorine Positional Effects on PI3K Isoform Selectivity

Published SAR data for pyrazolo[1,5-a]pyridine PI3K inhibitors show that subtle changes in the aryl substituent can switch selectivity between p110α and p110δ isoforms [1]. This compound, with its 3,4-difluoro substitution, offers a distinct electronic profile to probe isoform-specific interactions and can be directly compared with the 2,4-difluoro isomer to establish fluorine positional SAR.

Chemical Probe Development for CNS Kinase Targets Requiring Moderate Brain Penetration

Its TPSA of 38.3 Ų and low number of HBDs (1) predict favorable passive blood-brain barrier permeability [1]. This makes it a candidate for developing chemical probes targeting centrally expressed kinases (e.g., MARK, GSK3β) implicated in neurodegenerative diseases, where the pyrazolo[1,5-a]pyridine scaffold has shown promise.

Metabolic Stability Benchmarking in Fluorinated Benzamide Series

The dual fluorine-blocking strategy on the benzamide ring can be exploited to generate metabolism-resistant analogs for pharmacokinetic optimization. This compound can serve as a control to benchmark the metabolic liability of non-fluorinated or mono-fluorinated analogs in liver microsome assays, leveraging the established principle that fluorine blocks CYP oxidation sites [1].

Quote Request

Request a Quote for 3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.